1,6-Hexanediamine, N-9-acridinyl-N'-ethyl-
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Overview
Description
1,6-Hexanediamine, N-9-acridinyl-N’-ethyl- is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Preparation Methods
The synthesis of 1,6-Hexanediamine, N-9-acridinyl-N’-ethyl- typically involves the reaction of 1,6-hexanediamine with 9-chloroacridine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
1,6-Hexanediamine, N-9-acridinyl-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced acridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acridine moiety can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,6-Hexanediamine, N-9-acridinyl-N’-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 1,6-Hexanediamine, N-9-acridinyl-N’-ethyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain cancer cells .
Comparison with Similar Compounds
1,6-Hexanediamine, N-9-acridinyl-N’-ethyl- can be compared with other acridine derivatives, such as:
1,8-Octanediamine, N-9-acridinyl-N’-ethyl-: Similar in structure but with a longer aliphatic chain, which may affect its biological activity.
Bis(3-aminopropyl)amine, N-9-acridinyl-N’-ethyl-: Contains a different aliphatic backbone, leading to variations in its chemical and biological properties.
The uniqueness of 1,6-Hexanediamine, N-9-acridinyl-N’-ethyl- lies in its specific aliphatic chain length and the presence of the acridine moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
86863-24-3 |
---|---|
Molecular Formula |
C21H27N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N'-acridin-9-yl-N-ethylhexane-1,6-diamine |
InChI |
InChI=1S/C21H27N3/c1-2-22-15-9-3-4-10-16-23-21-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21/h5-8,11-14,22H,2-4,9-10,15-16H2,1H3,(H,23,24) |
InChI Key |
SECPYEHGAVGHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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